2-Phenylethenol
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Overview
Description
It is a colorless liquid with a pleasant floral odor, commonly found in essential oils such as rose, carnation, and hyacinth . This compound is widely used in the fragrance and flavor industries due to its appealing scent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylethenol can be synthesized through several methods:
Friedel-Crafts Reaction: This involves the reaction between benzene and ethylene oxide in the presence of aluminum trichloride.
Hydrogenation of Styrene Oxide: This method uses supported platinum group metal catalysts in the presence of an organic or inorganic base as a promoter, with alcohol as a solvent.
Grignard Reaction: This involves the reaction between phenylmagnesium bromide and ethylene oxide, followed by hydrolysis to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of styrene oxide due to its efficiency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylethenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetic acid or benzaldehyde under specific conditions.
Reduction: Reduction of this compound can yield phenylethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products:
Oxidation: Phenylacetic acid, benzaldehyde.
Reduction: Phenylethylamine.
Substitution: Various phenylethyl derivatives.
Scientific Research Applications
2-Phenylethenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-phenylethenol exerts its effects involves several molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Antifungal Activity: It inhibits the growth of fungi by targeting the mitochondria and nucleus, affecting gene expression and cellular processes.
Aromatherapy: The pleasant floral odor of this compound has been shown to reduce plasma adrenaline concentration and human sympathetic activity.
Comparison with Similar Compounds
2-Phenylethenol can be compared with other similar compounds such as:
Phenethylamine: While both compounds share a phenethyl group, phenethylamine has an amine group instead of a hydroxyl group, leading to different chemical properties and applications.
Benzyl Alcohol: This compound has a similar structure but lacks the ethylene bridge, resulting in different reactivity and uses.
2-Phenylacetic Acid: This compound is an oxidation product of this compound and has different applications in the pharmaceutical industry.
Properties
CAS No. |
4365-04-2 |
---|---|
Molecular Formula |
C8H8O |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
(E)-2-phenylethenol |
InChI |
InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-7,9H/b7-6+ |
InChI Key |
XLLXMBCBJGATSP-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/O |
Canonical SMILES |
C1=CC=C(C=C1)C=CO |
Origin of Product |
United States |
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